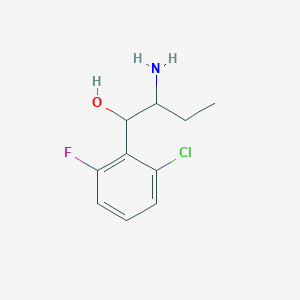

2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol

Description

2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol is a substituted amino alcohol with a butan-1-ol backbone. Its molecular formula is C₁₀H₁₃ClFNO, and its hydrochloride salt has the CAS number 1354950-87-0 . The compound features a 2-chloro-6-fluorophenyl group at the C1 position and an amino group at the C2 position of the butanol chain.

Properties

Molecular Formula |

C10H13ClFNO |

|---|---|

Molecular Weight |

217.67 g/mol |

IUPAC Name |

2-amino-1-(2-chloro-6-fluorophenyl)butan-1-ol |

InChI |

InChI=1S/C10H13ClFNO/c1-2-8(13)10(14)9-6(11)4-3-5-7(9)12/h3-5,8,10,14H,2,13H2,1H3 |

InChI Key |

FMPJLTYAWDWGDH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C1=C(C=CC=C1Cl)F)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable amine and a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced further to modify the amino group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can result in various substituted phenyl derivatives .

Scientific Research Applications

2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical data for 2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol and its analogs:

Comparative Analysis

Chain Length and Substituent Positioning

- Butan-1-ol vs. Ethan-1-ol/Propan-1-ol: The butan-1-ol backbone (target compound) provides greater flexibility and hydrophobicity compared to shorter chains (e.g., ethan-1-ol in ). The propan-1-ol analog has a mid-length chain, balancing solubility and steric effects. The amino group at C3 (vs. C2 in the target compound) may alter hydrogen-bonding patterns and reactivity.

Functional Group Modifications

- Benzylamino vs. Amino: The benzylamino group in the ethan-1-ol analog introduces steric bulk and aromaticity, which could reduce solubility in polar solvents but enhance binding to hydrophobic targets.

- Hydroxyl vs. Carboxylic Acid/Nitrile: Compared to 2-amino-6-fluorobenzoic acid , the target compound lacks a carboxylic acid group, reducing acidity (pKa ~10–12 for alcohols vs. ~2–4 for carboxylic acids). The benzonitrile analog has a polar nitrile group, offering distinct electronic effects (e.g., strong electron-withdrawing character) absent in the target compound.

Physicochemical Implications

- Solubility :

- The chloro-fluoro-phenyl group’s hydrophobicity could contribute to such nonideality in solutions.

Biological Activity

2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₄ClFNO, with a molecular weight of 219.68 g/mol. The compound features an amino group, a hydroxyl group, and a chlorinated aromatic ring, which contribute to its reactivity and biological activity.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, particularly in pharmacology. It has been investigated for its potential as a biochemical probe or ligand in receptor studies, suggesting interactions with neurotransmitter systems such as serotonin and norepinephrine receptors.

The biological effects of this compound are attributed to its ability to modulate neurotransmitter systems. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with biological targets, potentially influencing receptor binding affinities and uptake mechanisms.

In Vitro Studies

Several studies have assessed the compound's anti-inflammatory properties and its effects on cellular models. For instance, it has shown promise in reducing inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a study evaluating various compounds for their anti-inflammatory activity, this compound was found to significantly inhibit COX-2 enzyme activity, with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib. This suggests its potential utility in developing new anti-inflammatory therapies .

Case Study 2: Neuropharmacological Effects

Another investigation assessed the compound's effects on neurotransmitter uptake mechanisms. Preliminary findings indicated that it could enhance the uptake of norepinephrine in neuronal cultures, supporting its role as a potential treatment for mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.